molecular formula C28H31N3O5 B12744116 Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- CAS No. 89767-67-9

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy-

Cat. No.: B12744116
CAS No.: 89767-67-9
M. Wt: 489.6 g/mol
InChI Key: PBGRMIXRXVGANZ-UHFFFAOYSA-N
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Description

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with a unique structure that includes a benzamide core, a piperazine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzamide intermediate.

    Addition of Methoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. For example, the use of triethylamine as an acid-binding agent can help avoid protonation of raw materials, facilitating the acylation reaction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is unique due to the presence of the piperazine ring and multiple methoxy groups, which confer distinct chemical and biological properties. These structural features differentiate it from other benzamide derivatives, making it a valuable compound for various applications.

Properties

CAS No.

89767-67-9

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C28H31N3O5/c1-19-5-11-23(12-6-19)30-13-15-31(16-14-30)28(33)20-7-9-22(10-8-20)29-27(32)21-17-24(34-2)26(36-4)25(18-21)35-3/h5-12,17-18H,13-16H2,1-4H3,(H,29,32)

InChI Key

PBGRMIXRXVGANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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